molecular formula C18H33NO B15444180 2-Aminooctadeca-1,4-dien-3-one CAS No. 65580-76-9

2-Aminooctadeca-1,4-dien-3-one

Cat. No.: B15444180
CAS No.: 65580-76-9
M. Wt: 279.5 g/mol
InChI Key: XZNBNSYRXQEAID-UHFFFAOYSA-N
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Description

2-Aminooctadeca-1,4-dien-3-one is a synthetic organic compound featuring a 18-carbon chain backbone integrated with a 1,4-dien-3-one system and an amino functional group at the 2-position. This structure combines a conjugated system, known for its potential reactivity, with a polar amine group, making it a molecule of significant interest in advanced chemical and biochemical research. The specific physicochemical properties, including melting point, boiling point, and solubility, are currently under characterization. Research Applications: This compound is primarily valued for research applications in medicinal chemistry and pharmacology. The molecular scaffold is similar to that of other long-chain amino dienones and bioactive molecules found in natural sources, such as the various amino alcohols and diols isolated from species like Eichhornia crassipes . Its structure suggests potential as a key intermediate or precursor in the synthesis of more complex molecules for investigating lipid-mediated signaling pathways, enzyme inhibition, or as a building block for novel surfactants due to its amphiphilic nature. Handling and Storage: Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory setting. It is recommended to store the product in a cool, dry place, and for long-term stability, storing desiccated at -20°C is advised. Disclaimer: This product is intended for research purposes and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65580-76-9

Molecular Formula

C18H33NO

Molecular Weight

279.5 g/mol

IUPAC Name

2-aminooctadeca-1,4-dien-3-one

InChI

InChI=1S/C18H33NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h15-16H,2-14,19H2,1H3

InChI Key

XZNBNSYRXQEAID-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC=CC(=O)C(=C)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2 Aminooctadeca 1,4 Dien 3 One and Analogues

Total Synthesis Approaches for the 2-Aminooctadeca-1,4-dien-3-one Core Structure

Formation of the Dienone Moiety via Conjugation Reactions

The conjugated dienone system is a crucial pharmacophore of this compound. Its synthesis can be achieved through various modern organic reactions. One common approach involves the use of transition-metal-catalyzed cross-coupling reactions. For instance, Suzuki or Negishi couplings can be employed to connect a vinyl halide with a vinylboron or vinylzinc species, respectively, to form the diene skeleton. nih.gov Subsequent oxidation of an appropriate precursor, such as an allylic alcohol, can then furnish the dienone.

Another strategy involves elimination reactions. For example, a β-hydroxy ketone can be dehydrated under acidic or basic conditions to generate the α,β-unsaturated ketone, which can then be further elaborated to the dienone. More sophisticated methods, such as those involving sequential 1,4-elimination reactions, have also been developed for the stereoselective synthesis of conjugated dienes. dntb.gov.ua The choice of method often depends on the desired stereochemistry of the double bonds and the compatibility with other functional groups in the molecule.

Stereoselective Introduction of the Amino Group

The presence of a chiral amino group is a key structural feature of this compound. Its stereoselective introduction is a critical step in the total synthesis. Several asymmetric methods can be employed to achieve this. One approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule, directing the stereochemical outcome of a subsequent amination reaction. After the desired stereocenter is set, the auxiliary can be removed.

Alternatively, catalytic asymmetric methods offer a more atom-economical approach. For example, the asymmetric reduction of a corresponding β-keto-imine or the asymmetric amination of a β-keto ester using a chiral catalyst can provide the desired amino ketone with high enantioselectivity. The development of such catalytic systems is an active area of research.

Assembly of the Long Aliphatic Chain

The long aliphatic chain is typically appended to the core structure through standard carbon-carbon bond-forming reactions. Wittig-type reactions or Horner-Wadsworth-Emmons reactions are commonly used to install the long alkyl chain onto a carbonyl group of a precursor molecule. These reactions are reliable and generally provide good yields.

Grignard reactions or other organometallic additions to an aldehyde or epoxide can also be utilized to build up the aliphatic tail. The choice of reaction depends on the specific functionalities present in the starting materials and the desired point of connection for the chain.

Synthetic Strategies for Deuterium-Labeled Analogues for Mechanistic Studies

The synthesis of deuterium-labeled analogues of this compound is crucial for elucidating its mechanism of action and metabolic pathways. nih.gov Deuterium (B1214612) labeling can be achieved through several strategies. One common method involves the use of deuterated starting materials. For instance, a deuterated version of a key building block can be synthesized and then carried through the synthetic sequence to produce the final labeled compound.

Alternatively, hydrogen-deuterium exchange reactions can be performed on the final compound or a late-stage intermediate. nih.gov This can often be achieved using a suitable deuterium source, such as D₂O, in the presence of a catalyst. nih.gov The position of deuterium incorporation can be controlled by the reaction conditions and the nature of the substrate. The synthesis of these labeled compounds allows for detailed studies using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to track the fate of the molecule in biological systems. nih.gov

Functionalization of the Amino Group: Amide, Carbamate, and Other Derivatives

The amino group of this compound provides a convenient handle for chemical modification, allowing for the synthesis of a wide range of derivatives.

Amides can be readily prepared by reacting the parent amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent. This allows for the introduction of various acyl groups, which can modulate the lipophilicity and other physicochemical properties of the molecule.

Carbamates are another important class of derivatives that can be synthesized by treating the amine with a chloroformate or an isocyanate. These derivatives can alter the hydrogen-bonding capacity and metabolic stability of the parent compound.

Other derivatives can also be accessed through reactions such as alkylation, sulfonylation, and reductive amination, further expanding the chemical diversity of this class of compounds.

Modification of the Dienone System: Cycloaddition and Addition Reactions

The dienone moiety of this compound is a reactive functional group that can undergo various chemical transformations, including cycloaddition and addition reactions.

Cycloaddition reactions , such as the Diels-Alder reaction, can be used to construct new ring systems fused to the core structure. wikipedia.orglibretexts.org The dienone can act as the diene component, reacting with a suitable dienophile to form a six-membered ring. wikipedia.orglibretexts.org These reactions can be used to create complex polycyclic structures with potential biological activity. wikipedia.orglibretexts.orgnih.gov

Chemoenzymatic Synthetic Pathways for Stereochemical Control

The asymmetric synthesis of long-chain amino alcohols, the structural backbone of compounds like this compound, presents considerable challenges in controlling multiple stereocenters. Chemoenzymatic pathways address this by employing enzymes to catalyze key stereodefining steps within a synthetic sequence. These strategies often involve the use of hydrolases, oxidoreductases, and transferases to create chiral synthons that are then elaborated through chemical reactions.

One prominent chemoenzymatic strategy involves the use of cascade reactions, where multiple enzymatic transformations occur in a single pot. This approach is highly efficient and sustainable, minimizing the need for purification of intermediates. For instance, the synthesis of chiral amino alcohols, which are precursors to sphingosine (B13886) analogues, can be achieved using a dual-enzyme cascade system. researchgate.net Such systems can exhibit high chemo- and stereoselectivity, leading to the formation of bichiral amino alcohols with excellent diastereomeric ratios (dr ≥ 98:2). researchgate.net

Transaminases and transketolases are key enzymes in these biocatalytic cascades. researchgate.net A de novo metabolic pathway can be constructed using a transketolase to form a new carbon-carbon bond, followed by a transaminase to introduce the amino group stereoselectively. researchgate.net This method allows for the synthesis of complex chiral amino alcohols from simple, achiral starting materials. To overcome the high cost of some substrates like hydroxypyruvate (HPA), which is a donor for the transketolase reaction, alternative multi-step enzymatic strategies have been developed. researchgate.net These can involve a sequence of three enzymatic steps or a two-step recycling cascade to generate the desired product without the external addition of expensive substrates. researchgate.net

The stereochemical outcome of these enzymatic reactions is dictated by the inherent chirality of the enzyme's active site. By selecting the appropriate enzyme, either the (R)- or (S)-enantiomer of a chiral intermediate can be produced with high enantiomeric excess (ee). For example, the reduction of an α-amido ketone precursor using a specific enzyme can yield the corresponding amino alcohol with a high degree of stereocontrol.

Another powerful chemoenzymatic method involves the use of a chiral ruthenium catalyst for the intramolecular C(sp³)–H nitrene insertion to synthesize chiral oxazolidin-2-ones. sciengine.com These cyclic carbamates serve as valuable precursors to chiral β-amino alcohols and can be obtained in high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). sciengine.com The resulting oxazolidin-2-ones can then be hydrolyzed to furnish the desired chiral β-amino alcohols. sciengine.com This method is versatile and can be applied to various substrates, including those with benzylic, allylic, and even non-activated C(sp³)–H bonds. sciengine.com

The following table summarizes the performance of various chemoenzymatic systems in the synthesis of chiral amino alcohol precursors and analogues, highlighting the high degree of stereochemical control achievable.

Enzyme/Catalyst SystemSubstrate TypeProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Dual-Enzyme CascadeBietoneBichiral Amino Alcohol≥ 98:2- researchgate.net
Transketolase/Transaminase CascadeSerine, Pyruvate, Glycolaldehyde(2S,3R)-2-amino-1,3,4-butanetriol-- researchgate.net
Chiral Ruthenium CatalystN-benzoyloxycarbamatesChiral Oxazolidin-2-ones-up to 99% sciengine.com

These examples underscore the utility of chemoenzymatic strategies in achieving precise stereochemical control during the synthesis of complex molecules like this compound and its analogues. By leveraging the selectivity of enzymes, chemists can construct challenging stereochemical arrangements with high fidelity, paving the way for the synthesis of stereochemically pure and biologically active compounds.

Chemical Reactivity and Transformation Mechanisms of 2 Aminooctadeca 1,4 Dien 3 One

Reactivity of the Conjugated Dienone System

The conjugated system of two double bonds and a ketone in 2-Aminooctadeca-1,4-dien-3-one is a key determinant of its reactivity. This extended π-system delocalizes electron density, influencing how the molecule interacts with various reagents. ucalgary.calibretexts.org The presence of both electron-donating (amino) and electron-withdrawing (carbonyl) groups further modulates the electronic properties of the diene system.

Nucleophilic Addition Reactions

The conjugated dienone system presents multiple electrophilic sites for nucleophilic attack. Nucleophiles can add to the carbonyl carbon (a 1,2-addition) or to the carbon atoms of the double bonds in a conjugate addition fashion (1,4- or 1,6-addition). libretexts.orgbyjus.comkhanacademy.orglibretexts.orgmasterorganicchemistry.com The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions.

Strong, "hard" nucleophiles, such as organolithium reagents, tend to favor 1,2-addition at the carbonyl carbon. In contrast, "soft" nucleophiles, like cuprates, thiols, and amines, generally favor conjugate addition. In the case of this compound, the extended conjugation allows for potential 1,4- and 1,6-addition pathways. The regioselectivity of these additions can be influenced by steric and electronic factors. universalclass.com

Nucleophile Type Typical Reagents Expected Addition Pathway
Hard NucleophilesGrignard Reagents (RMgX), Organolithium (RLi)1,2-Addition to the carbonyl group
Soft NucleophilesGilman Reagents (R₂CuLi), Thiols (RSH), Amines (R₂NH)1,4- or 1,6-Conjugate Addition
Michael DonorsEnolates, Malonates1,4- or 1,6-Conjugate Addition (Michael Addition)

Pericyclic Reactions (e.g., Diels-Alder Type)

The conjugated diene component of this compound can participate in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com This [4+2] cycloaddition involves the reaction of the diene with a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.com The feasibility and rate of the Diels-Alder reaction are highly dependent on the electronic properties of both the diene and the dienophile. libretexts.orgchemistrysteps.com

The presence of the electron-donating amino group and the electron-withdrawing carbonyl group on the diene system of this compound can influence its reactivity in these cycloadditions. Electron-donating groups on the diene generally increase the rate of reaction with electron-deficient dienophiles. libretexts.org For the reaction to occur, the diene must be able to adopt an s-cis conformation. libretexts.orglibretexts.org

Dienophile Description Expected Product Type
Maleic AnhydrideAn electron-deficient alkeneA substituted cyclohexene (B86901) derivative
AcetylenedicarboxylateAn electron-deficient alkyneA substituted cyclohexadiene derivative
AcroleinAn α,β-unsaturated aldehydeA substituted cyclohexene with an aldehyde group

Reduction and Oxidation Pathways

The conjugated dienone system can undergo both reduction and oxidation reactions. The specific outcome depends on the reagents and conditions employed.

Reduction: The double bonds and the carbonyl group are all susceptible to reduction. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) can lead to the reduction of the carbon-carbon double bonds and potentially the carbonyl group, depending on the reaction conditions. organic-chemistry.org Dissolving metal reductions, such as the Birch reduction (using an alkali metal in liquid ammonia (B1221849) with an alcohol), can selectively reduce the conjugated system. rsc.org The carbonyl group can be selectively reduced to an alcohol using reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), often favoring 1,2-reduction. organic-chemistry.org

Oxidation: The conjugated diene system can be susceptible to oxidation. chempedia.info Strong oxidizing agents can lead to cleavage of the double bonds. Epoxidation of the double bonds can be achieved using peroxy acids, with the regioselectivity influenced by the electronic nature of the double bonds. The dienone system can also undergo rearrangement reactions under certain oxidative or acidic conditions, such as the dienone-phenol rearrangement. wikipedia.org

Reaction Type Reagent Expected Transformation
Catalytic HydrogenationH₂, Pd/CReduction of C=C and/or C=O bonds
Dissolving Metal ReductionNa, NH₃, ROHReduction of the conjugated system
Selective Carbonyl ReductionNaBH₄, LiAlH₄Reduction of the ketone to an alcohol
Epoxidationm-CPBAFormation of an epoxide at one of the C=C bonds

Reactivity of the Amino Group and Nitrogen Center

The primary amino group in this compound, being part of an enaminone system, exhibits nucleophilic character. nih.govcolab.ws This allows for a variety of reactions at the nitrogen center, including acylation and alkylation.

Acylation and Alkylation Reactions

The nitrogen atom of the amino group can be acylated by reacting with acylating agents like acid chlorides or anhydrides. This reaction typically occurs in the presence of a base to neutralize the acid byproduct. thieme-connect.comyoutube.comlibretexts.orgyoutube.com Similarly, the nitrogen can be alkylated using alkyl halides. libretexts.orglibretexts.orglibretexts.orgyoutube.comyoutube.com The reactivity of enaminones in these reactions can sometimes lead to competition between N-alkylation/acylation and C-alkylation/acylation at the α-carbon. thieme-connect.comrsc.org

Reaction Reagent Type Example Reagent Product Type
AcylationAcid ChlorideAcetyl chlorideN-acyl derivative (amide)
AcylationAcid AnhydrideAcetic anhydrideN-acyl derivative (amide)
AlkylationAlkyl HalideMethyl iodideN-alkyl derivative (secondary amine)

Transformations Involving the Aliphatic Chain and Stereocenters

The long C18 aliphatic chain of this compound, which may contain pre-existing stereocenters depending on its synthetic origin (e.g., from natural sphingolipids), is a key site for chemical modification. nih.govbeilstein-journals.org Reactions targeting this chain can lead to a variety of analogs with modified physical and biological properties.

Stereoselective Reactions:

The synthesis of long-chain amino compounds often involves stereoselective steps to control the configuration of newly formed chiral centers. nih.govrsc.orgelsevierpure.com For a molecule like this compound, which may already possess chirality, any reaction that introduces a new stereocenter can lead to diastereomers. The control of this diastereoselectivity is a critical aspect of its synthetic chemistry.

For instance, reduction of the ketone at C-3 would generate a new stereocenter. The choice of reducing agent can influence the stereochemical outcome. Substrate-controlled reductions, where the existing chirality of the molecule directs the approach of the reagent, can favor the formation of one diastereomer. nih.gov Conversely, reagent-controlled reductions using chiral reducing agents can be employed to selectively produce a desired diastereomer. nih.gov

A hypothetical example of a diastereoselective reduction of the C-3 ketone is presented in the table below. The diastereomeric ratio (d.r.) would be highly dependent on the specific reagents and conditions used.

ReactionReagentHypothetical Diastereomeric Ratio (d.r.)Product Stereochemistry
Ketone ReductionL-Selectride®85:15erythro (major)
Ketone Reduction(R)-CBS-Me>95:5threo (major)

This table is illustrative and based on known stereoselective reductions of similar enone-derived amino acids. nih.gov Specific outcomes for this compound would require experimental verification.

Transformations of the Aliphatic Chain:

The aliphatic tail of the molecule can undergo various transformations, typical of long-chain hydrocarbons. These can include:

Oxidation: Selective oxidation at specific positions of the chain can introduce new functional groups like hydroxyls or ketones. This often requires specialized reagents to overcome the challenge of site-selectivity on a long alkyl chain.

Halogenation: Free-radical halogenation can introduce halogen atoms along the chain, which can then serve as handles for further functionalization through nucleophilic substitution reactions.

Cycloadditions: While the primary site for cycloaddition is the conjugated diene, intramolecular cycloadditions involving a functionalized part of the aliphatic chain are theoretically possible, leading to complex cyclic structures.

Reaction Kinetics and Thermodynamic Considerations

The reactivity of the conjugated diene system in this compound is a classic example of the principles of kinetic versus thermodynamic control. Electrophilic addition to the diene can result in two different products: the 1,2-adduct and the 1,4-adduct.

The reaction proceeds via a resonance-stabilized allylic carbocation intermediate. The distribution of the final products is highly dependent on the reaction conditions, particularly temperature.

Kinetic Control: At lower temperatures, the reaction is essentially irreversible. The product that forms faster, i.e., the one with the lower activation energy, will be the major product. This is typically the 1,2-adduct, as the attack of the nucleophile occurs at the carbon atom of the allylic carbocation that bears more of the positive charge.

Thermodynamic Control: At higher temperatures, the addition reaction becomes reversible. This allows for an equilibrium to be established between the starting materials, the intermediates, and the products. Under these conditions, the most stable product will be the major product. The 1,4-adduct, which typically results in a more substituted and therefore more stable internal double bond, is often the thermodynamically favored product.

Spectroscopic and Advanced Structural Characterization of 2 Aminooctadeca 1,4 Dien 3 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

1D NMR (¹H NMR, ¹³C NMR) Spectral Analysis

¹H NMR (Proton NMR): A ¹H NMR spectrum of 2-Aminooctadeca-1,4-dien-3-one would be expected to reveal key information about the number of different types of protons, their chemical environment, and their connectivity. For instance, one would anticipate signals in the olefinic region (typically 5-7 ppm) corresponding to the protons on the C1=C2 and C4=C5 double bonds. The long alkyl chain would produce a complex set of overlapping signals in the upfield region (around 0.8-1.6 ppm). The chemical shift and multiplicity (singlet, doublet, triplet, etc.) of each signal would provide clues about neighboring protons. The amine (-NH₂) protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would indicate the number of unique carbon atoms in the molecule. Key expected signals would include a peak for the carbonyl carbon (C3) in the downfield region (typically >190 ppm for a conjugated ketone). libretexts.orgoregonstate.edu Signals for the sp² hybridized carbons of the dienone system (C1, C2, C4, C5) would appear in the olefinic region (around 100-150 ppm). libretexts.orgnih.gov The numerous sp³ hybridized carbons of the octadecyl chain would resonate in the upfield region (generally 10-40 ppm). nih.gov

2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To assemble the molecular structure from the 1D NMR data, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between protons that are coupled to each other, typically over two or three bonds. It would be crucial for tracing the proton-proton correlations within the dienone system and along the alkyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons over two or three bonds. It would be instrumental in connecting the different fragments of the molecule, for example, by showing correlations from the olefinic protons to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be particularly useful in determining the stereochemistry of the double bonds (E/Z configuration).

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the molecular formula, confirming the elemental composition of C₁₈H₃₃NO.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

In an MS/MS experiment, the molecular ion is isolated and then fragmented. The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation patterns would be expected. For instance, cleavage of the long alkyl chain would likely produce a series of fragment ions separated by 14 mass units (-CH₂-). Alpha-cleavage adjacent to the carbonyl group is also a common fragmentation pathway for ketones.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching: From the primary amine group (-NH₂), typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C=O stretching: From the conjugated ketone, expected in the range of 1650-1690 cm⁻¹. The conjugation lowers the frequency compared to a saturated ketone.

C=C stretching: From the alkene double bonds, typically appearing around 1600-1650 cm⁻¹.

C-H stretching: From the sp² C-H bonds of the alkene and the sp³ C-H bonds of the alkyl chain, appearing just above and below 3000 cm⁻¹, respectively.

N-H bending: Around 1560-1640 cm⁻¹.

Chiroptical Methods (e.g., Optical Rotation, Electronic Circular Dichroism) for Absolute Configuration

Chiroptical methods are indispensable for determining the absolute configuration of enantiomers, which often exhibit distinct biological activities. nih.gov These techniques rely on the differential interaction of chiral molecules with polarized light.

Optical Rotation

Optical rotation measures the rotation of plane-polarized light by a chiral substance in solution. It is a fundamental property of a chiral molecule and is expressed as the specific rotation [α]. The sign (+ or -) and magnitude of the specific rotation are unique for each enantiomer of a compound under specific conditions (temperature, solvent, and wavelength of light).

For this compound, the presence of at least one stereocenter—the carbon atom bearing the amino group—renders the molecule chiral and thus optically active. The enantiomers, (R)-2-Aminooctadeca-1,4-dien-3-one and (S)-2-Aminooctadeca-1,4-dien-3-one, would be expected to rotate plane-polarized light to an equal degree but in opposite directions. While specific experimental values for this compound are not publicly available, a hypothetical measurement would yield data similar to that presented in Table 1. The determination of these values would be the first step in its chiroptical characterization.

Table 1: Hypothetical Optical Rotation Data for this compound Enantiomers This table is for illustrative purposes only.

EnantiomerSpecific Rotation ([α]D20)Solvent
(R)-isomerNegative value (e.g., -X°)Chloroform (B151607)
(S)-isomerPositive value (e.g., +X°)Chloroform

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) spectroscopy is a more powerful technique for elucidating absolute configuration. It measures the difference in absorption of left and right circularly polarized light by a chiral molecule, particularly in the vicinity of its chromophores. researchgate.netnih.gov The resulting ECD spectrum, with its characteristic positive or negative bands (Cotton effects), provides a detailed fingerprint of the molecule's stereochemistry.

The α,β-unsaturated ketone moiety in this compound is an excellent chromophore for ECD analysis. wikipedia.org This system gives rise to distinct electronic transitions, primarily the n→π* transition at longer wavelengths (around 300-350 nm) and the π→π* transition at shorter wavelengths (around 215-250 nm). researchgate.netyoutube.com The signs and intensities of the Cotton effects associated with these transitions are highly sensitive to the spatial arrangement of atoms around the chromophore.

The absolute configuration is typically determined by comparing the experimental ECD spectrum with theoretical spectra generated through quantum-mechanical calculations, such as time-dependent density functional theory (TDDFT). researchgate.netwikipedia.org By calculating the predicted spectra for both the (R) and (S) enantiomers, a direct comparison allows for an unambiguous assignment of the absolute configuration of the experimentally isolated enantiomer. For α,β-unsaturated ketones (enones), established helicity and sector rules can also offer predictive value, correlating the stereostructure with the sign of the observed Cotton effects. researchgate.netresearchgate.net

Table 2: Illustrative Electronic Circular Dichroism (ECD) Data for Key Transitions in a Chiral Enone This table illustrates the type of data obtained from ECD analysis and is based on typical values for α,β-unsaturated ketones. researchgate.net

Electronic TransitionApproximate Wavelength (nm)Expected Cotton Effect Sign for (R)-isomerExpected Cotton Effect Sign for (S)-isomer
n→π320 - 350e.g., Positive (+)e.g., Negative (-)
π→π230 - 270e.g., Negative (-)e.g., Positive (+)

X-ray Crystallography for Solid-State Structure Determination

While chiroptical methods are powerful for analysis in solution, single-crystal X-ray crystallography provides the definitive, high-resolution structure of a molecule in the solid state. wikipedia.orgrigaku.com This technique is the gold standard for determining the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. rigaku.com

To conduct this analysis, a high-quality single crystal of this compound would first need to be grown. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to construct a three-dimensional electron density map of the molecule. wikipedia.org From this map, the positions of all non-hydrogen atoms can be determined with exceptional precision.

The data obtained from X-ray crystallography would unequivocally confirm the compound's constitution and relative stereochemistry. If the compound crystallizes in a chiral space group, the analysis can also be used to determine the absolute configuration, providing a result that can corroborate findings from ECD spectroscopy. biointerfaceresearch.com Furthermore, the analysis reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding (e.g., involving the N-H and C=O groups) and van der Waals forces, which are significant for the long octadeca chain. royalsocietypublishing.org The long aliphatic tails are expected to influence the crystal packing, potentially leading to layered or interdigitated structures. royalsocietypublishing.org

Table 3: Hypothetical Crystallographic Data for this compound This table presents a hypothetical set of crystallographic parameters that would be determined from an X-ray diffraction experiment.

ParameterHypothetical Value
Chemical FormulaC18H33NO
Crystal Systeme.g., Orthorhombic
Space Groupe.g., P212121 (a chiral space group)
Unit Cell Dimensionsa = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å
α = 90°, β = 90°, γ = 90°
VolumeV = XYZ Å3
Key Bond Length (C=O)~1.24 Å
Key Bond Length (C=C)~1.35 Å
Key Bond Length (C-N)~1.36 Å

Biological Activity and Mechanistic Investigations of 2 Aminooctadeca 1,4 Dien 3 One and Derivatives

Investigation of Cellular Signaling Pathways Modulated by Amino-Dienones

Exosome Release from Neuronal Cells and Aβ Clearance Mechanisms

No specific studies were identified that investigate the role of 2-Aminooctadeca-1,4-dien-3-one or its close derivatives in modulating exosome release from neuronal cells or its potential impact on amyloid-beta (Aβ) clearance mechanisms. While research exists on structurally related long-chain molecules like ceramides (B1148491) and their influence on exosome-mediated Aβ clearance, a direct link to this compound has not been established in the available literature. nih.gov

Modulation of Lipid Metabolism Enzymes

There is a lack of specific data detailing how this compound modulates enzymes involved in lipid metabolism. General information on the metabolism of very long-chain fatty acids exists, but it does not mention this specific amino-dienone compound. nih.gov

In Vitro Studies on Antimicrobial Properties

Antibacterial Activities and Cellular Targets (e.g., PBP2X)

No research could be found that details the antibacterial properties of this compound or its efficacy against specific cellular targets such as Penicillin-Binding Protein 2X (PBP2X). While the broader class of α,β-unsaturated ketones has been investigated for antibacterial effects, data for this specific long-chain amino-dienone is absent. tjpr.org

Antifungal Properties

Similarly, there is no available information on the antifungal properties of this compound. Studies on other classes of amino acid derivatives and unsaturated ketones have shown antifungal potential, but these findings cannot be specifically attributed to the compound . nih.govnih.gov

Antiviral Activities against Specific Pathogens

The antiviral activity of this compound against any specific pathogens has not been documented in the accessible scientific literature. Research into other 1,4-pentadien-3-one (B1670793) derivatives has indicated potential antiviral effects, but this cannot be extrapolated to the subject compound without direct evidence. peerj.com

Cytotoxic Effects on Cancer Cell Lines (In Vitro)

Analogs of this compound, specifically those with a 3-ketone-4,6-diene backbone, have demonstrated significant cytotoxic effects against a range of cancer cell lines in laboratory settings. nih.govnih.gov These compounds are of particular interest due to their ability to overcome multidrug resistance, a major hurdle in cancer chemotherapy. nih.govnih.gov

Research has highlighted that 3-ketone-4,6-diene ceramide analogs exhibit potent and, in some cases, selective cytotoxicity toward cancer cells, including those resistant to conventional chemotherapy drugs. nih.govnih.gov Studies comparing the effect of these analogs on chemo-sensitive and chemo-resistant cell lines revealed that certain derivatives are more effective against the resistant strains. nih.govnih.gov

For instance, a study on newly designed ceramide analogs found that compounds with the 3-ketone-4,6-diene backbone were the most effective. nih.gov One of the most potent compounds, referred to as analog 406, showed greater pro-apoptotic activity in the chemo-resistant breast cancer cell line (MCF-7TN-R) and ovarian cancer cell line (NCI/ADR-RES) compared to their chemo-sensitive counterparts (MCF-7 and OVCAR-8, respectively). nih.govresearchgate.net This suggests that the unique structural features of this class of compounds may help circumvent common drug resistance mechanisms in cancer cells. nih.gov

The cytotoxic efficacy is highlighted by the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

The primary mechanism by which 3-ketone-4,6-diene ceramide analogs exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. nih.govnih.gov

Apoptosis Induction: Investigations have shown that these compounds trigger apoptosis effectively in cancer cells. nih.gov For example, treatment with analog 406 led to a more than four-fold increase in apoptosis in cancer cells compared to controls. nih.gov The mechanism is believed to involve the mitochondrial pathway of apoptosis. nih.govnih.gov Ceramides and their analogs can directly impact mitochondria, leading to the release of pro-apoptotic proteins that execute cell death. nih.gov This ability to directly trigger apoptosis is a key feature of their anti-cancer activity.

Cell Cycle Arrest: In addition to apoptosis, sphingolipids and their analogs are known to influence the cell cycle. nih.govnih.gov Ceramide accumulation has been shown to cause cell cycle arrest, typically at the G0/G1 phase. frontiersin.org This prevents cancer cells from progressing through the cycle of division and proliferation. While the most potent 3-ketone-4,6-diene analogs appear to primarily act through apoptosis, cell cycle arrest is a recognized mechanism for this broader class of molecules. nih.gov For instance, inhibiting enzymes that process ceramides can lead to their accumulation and subsequent cell cycle arrest.

Anti-inflammatory Mechanisms of Action

The role of sphingolipids in inflammation is complex, with different metabolites often having opposing effects. nih.govwikipedia.org Ceramide itself is often considered a pro-inflammatory mediator. mdpi.com Its levels can be increased by inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com This suggests that sphingolipid metabolism is intricately linked with inflammatory signaling pathways.

The anti-inflammatory potential of sphingolipid analogs often comes from their ability to modulate this metabolic network. For example, some sphingolipid analogs can influence the activity of NF-κB, a key protein complex that controls the transcription of DNA, cytokine production, and cell survival. researchgate.net Furthermore, the immunosuppressive drug FTY720 (fingolimod) is a sphingosine (B13886) analog that acts by modulating sphingosine-1-phosphate (S1P) receptors, which are crucial for immune cell trafficking. frontiersin.orgwikipedia.org This modulation prevents lymphocytes from moving to sites of inflammation. wikipedia.org

Enzyme Inhibition Studies

A key strategy in developing sphingolipid-based therapeutics is to target the enzymes that regulate their metabolism, thereby increasing the levels of anti-proliferative lipids like ceramide. nih.gov

Interestingly, mechanistic studies on the highly potent 3-ketone-4,6-diene ceramide analog 406 revealed that it does not inhibit glucosylceramide synthase (GCS). nih.govresearchgate.net GCS is an enzyme that converts ceramide into glucosylceramide, a pro-survival molecule, and its inhibition is a common strategy to raise intracellular ceramide levels. The fact that analog 406 is highly effective without inhibiting GCS suggests it acts further downstream, possibly by directly mimicking ceramide's role in triggering apoptosis. nih.gov

In contrast, other synthetic sphingolipid analogs have been specifically designed to inhibit various enzymes in the ceramide metabolic pathway. The targeting of these enzymes is a promising approach for cancer therapy. nih.gov

Structure Activity Relationship Sar Studies for 2 Aminooctadeca 1,4 Dien 3 One Derivatives

Impact of Dienone Geometry (E/Z Isomerism) on Biological Activity

Research into related dienone-containing compounds, such as certain curcumin (B1669340) analogs, has demonstrated that the geometry of the dienone linker impacts anti-inflammatory activity. dovepress.com For instance, the synthesis of asymmetric mono-carbonyl analogs of curcumin (AMACs) with a 1,4-dien-3-one core revealed that specific geometric arrangements are necessary for potent inhibition of pro-inflammatory cytokines. dovepress.com Although detailed public studies focusing specifically on the E/Z isomerism of 2-aminooctadeca-1,4-dien-3-one are limited, the principles from analogous systems suggest that one isomer will likely exhibit significantly higher potency than others due to a more favorable conformation for target binding.

Influence of Amino Group Substituents on Biological Potency

Studies on analogous compound classes, such as aminoalkylazetidines and other amino-substituted heterocyclic structures, have consistently shown that the nature of the amino group and its substituents is a major determinant of activity. nih.govnih.gov For example, in the development of neuroprotective agents from vitamin K derivatives, the introduction of an amine group at the 2'-position was found to greatly enhance potency. nih.gov Further modifications of this amino group would be a logical step in optimizing activity.

In a study of quinazolinamine-based inhibitors, it was found that a secondary amine was crucial for activity. mdpi.com This suggests that for this compound derivatives, having at least one hydrogen on the amino group (a primary or secondary amine) may be essential for forming key hydrogen bonds with the target protein.

Interactive Table: Hypothetical SAR of Amino Group Substituents

This table is illustrative, based on general principles of medicinal chemistry, as specific data for this exact compound is not publicly available.

R1 Substituent R2 Substituent Expected Potency Rationale
H H (Primary Amine) Moderate Potential for hydrogen bond donation and acceptance.
CH₃ H (Secondary Amine) High Small alkyl group may improve binding via hydrophobic interactions without causing steric hindrance.
CH₃ CH₃ (Tertiary Amine) Low Loss of hydrogen bond donor capability and potential steric clash in the binding site.

Role of Aliphatic Chain Length and Unsaturation Pattern in Activity

The long aliphatic tail, characteristic of the "octadeca" part of the name, is fundamental to the molecule's interaction with its biological targets, which are often associated with lipid signaling pathways. The length of this chain and the presence, number, and position of double or triple bonds (unsaturation) are critical variables that modulate biological activity.

The lipophilic nature of the aliphatic chain is crucial for anchoring the molecule within the hydrophobic pockets of target proteins or for its insertion into cellular membranes.

Chain Length: Variations in the length of the carbon chain can affect how well the molecule fits into its binding site. An optimal length allows for maximal favorable hydrophobic interactions, while a chain that is too short or too long can lead to a decrease in potency.

Unsaturation: The introduction of double or triple bonds into the aliphatic chain introduces conformational rigidity and can alter the chain's three-dimensional shape. This can orient the rest of the molecule for optimal interaction with its target. The position and geometry (cis/trans) of these double bonds are also critical determinants of activity.

In the broader class of sphingolipid-like inhibitors, to which this compound belongs, the lipid tail's structure is a well-established determinant of potency and selectivity.

Interactive Table: Hypothetical SAR of Aliphatic Chain Modifications

This table is illustrative and based on known SAR for lipid-like molecules.

Chain Length (Carbons) Unsaturation Expected Potency Rationale
16 Saturated Moderate Shorter chain may have weaker hydrophobic interactions.
18 One double bond High Optimal length for binding pocket with unsaturation providing conformational constraint.
20 Saturated Moderate to Low Longer chain may be too bulky for the binding site.
18 Two double bonds High Additional unsaturation can further refine the conformational lock for better binding.

Stereochemical Requirements for Biological Efficacy (e.g., Chiral Centers)

Many biological targets, particularly enzymes and receptors, are chiral, meaning they can distinguish between different stereoisomers (enantiomers or diastereomers) of a drug molecule. The this compound structure contains a chiral center at the C2 position (the carbon atom bearing the amino group). Consequently, the biological activity of this compound is expected to be highly dependent on its stereochemistry.

It is common for one enantiomer to be significantly more potent than the other (a phenomenon known as eudismic ratio). This is because only one enantiomer can achieve the precise three-point attachment or optimal orientation within the chiral binding site of the target protein.

For many inhibitors of enzymes involved in lipid metabolism, such as sphingosine (B13886) kinase, the naturally occurring stereochemistry is preferred. For instance, natural sphingosine has a specific (2S, 3R) configuration. It is highly probable that derivatives of this compound will also exhibit a strong preference for a specific stereoisomer, likely the one that mimics a natural substrate or ligand. SAR studies focusing on the synthesis of stereochemically pure enantiomers are therefore essential to identify the most active isomer and to maximize therapeutic efficacy.

Computational Approaches to SAR Elucidation (e.g., QSAR, Docking)

Computational chemistry provides powerful tools to understand and predict the structure-activity relationships of drug candidates, including this compound derivatives. These methods complement experimental work and can accelerate the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. dovepress.com By analyzing a set of derivatives with known potencies, a QSAR model can be built using various molecular descriptors that quantify properties like hydrophobicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). mdpi.com These models can then be used to predict the activity of novel, yet-to-be-synthesized analogs, helping to prioritize which compounds to make. For example, a QSAR model might reveal that higher potency is correlated with a specific range of hydrophobicity in the aliphatic tail and the presence of a hydrogen bond donor at the C2-amino group. dovepress.com

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand) when bound to a target protein. mdpi.com If the three-dimensional structure of the biological target (e.g., an enzyme) is known, docking simulations can be used to visualize how derivatives of this compound fit into the active site. These simulations can reveal key binding interactions, such as hydrogen bonds between the amino group and specific amino acid residues, or hydrophobic interactions between the aliphatic chain and a greasy pocket in the protein. mdpi.com Docking studies can rationalize why certain stereoisomers are more active and can guide the design of new derivatives with improved binding affinity.

By integrating these computational approaches with traditional synthetic and biological testing, researchers can develop a comprehensive understanding of the SAR for this compound class, leading to the rational design of more potent and selective therapeutic agents.

Potential Research Applications and Pharmacological Relevance

Development of Chemical Probes for Biological Pathway Elucidation

Chemical probes are essential tools for dissecting complex biological pathways. The electrophilic nature of the α,β-unsaturated ketone in 2-Aminooctadeca-1,4-dien-3-one makes it a potential covalent modifier of nucleophilic residues in proteins, such as cysteine or lysine. This reactivity could be harnessed to design activity-based probes to selectively label and identify enzymes or receptors involved in specific cellular processes. The long octadeca-dienyl chain could facilitate interaction with lipid-binding proteins or membrane-associated targets.

Hypothetical Application in Probe Development:

Target ClassProbe Design StrategyPotential Biological Insight
Cysteine ProteasesCovalent labeling of the active site cysteine.Identification of novel proteases involved in disease.
KinasesTargeting cysteine residues in the active site.Mapping of kinome activity and inhibitor development.
Lipid-Metabolizing EnzymesMimicking a natural lipid substrate.Understanding the roles of enzymes in lipid signaling.

Design of Novel Bioactive Scaffolds in Medicinal Chemistry Research

The 2-amino-1,4-dien-3-one core represents a versatile scaffold for the synthesis of new bioactive molecules. The functional groups present offer multiple points for chemical modification, allowing for the generation of a library of derivatives with diverse pharmacological properties. The enamine-like system can be a key pharmacophore for interacting with various biological targets. Natural products containing similar structural motifs often exhibit a wide range of biological activities, including antitumor, antibacterial, and antiviral properties. beilstein-journals.org

Enzymes from natural product biosynthetic pathways are often used to create innovative molecular scaffolds. nih.govresearchgate.net The structural complexity of compounds like this compound can be an asset in developing highly specific and potent therapeutic agents.

Insights into Natural Product Biosynthesis and Metabolomic Research

The structure of this compound is suggestive of a natural product origin, possibly from a polyketide or a mixed polyketide-fatty acid biosynthetic pathway. nih.gov The study of its biosynthesis could reveal novel enzymatic reactions and pathways. For instance, Fe(II)/α-ketoglutarate-dependent oxygenases are known to catalyze unique reactions in the biosynthesis of complex natural products. nih.gov Identifying the biosynthetic gene cluster responsible for its production in a source organism would provide valuable insights into the enzymatic machinery involved in its formation.

In metabolomics, the presence of such a compound could serve as a biomarker for specific metabolic states or organisms. Its detection and quantification in biological samples could correlate with particular physiological or pathological conditions.

Applications in Advanced Chemical Synthesis and Methodology Development

The synthesis of this compound presents interesting challenges and opportunities for the development of new synthetic methodologies. The construction of the conjugated amino-dienone system requires careful control of regioselectivity and stereoselectivity. Strategies involving enamide cyclization or other modern synthetic methods could be employed. beilstein-journals.org

The reactivity of the compound itself can be exploited in further chemical transformations. For example, the dienone system can participate in various cycloaddition reactions, and the amino group can be functionalized to introduce additional complexity. The development of efficient synthetic routes to this and related compounds would be a valuable contribution to organic chemistry. researchgate.netresearchgate.net

Future Directions and Research Challenges in 2 Aminooctadeca 1,4 Dien 3 One Research

Elucidation of Complete Biosynthetic Pathways for Natural Analogues

A significant hurdle in the study of 2-Aminooctadeca-1,4-dien-3-one is the current lack of identified natural analogues. The initial step would be to screen various natural sources, such as marine organisms, fungi, and plants, for its presence. Should natural analogues be discovered, the elucidation of their biosynthetic pathways would be paramount. This would likely involve a combination of isotopic labeling studies, genomic analysis to identify potential gene clusters encoding the biosynthetic enzymes, and heterologous expression of these pathways in a suitable host organism. Understanding how nature constructs this molecule would not only provide a sustainable source but also offer enzymatic tools for its semi-synthesis.

Comprehensive Pharmacological Profiling in Relevant In Vitro Systems

Once this compound can be synthesized, a comprehensive pharmacological profiling in a battery of in vitro assays is the next logical step. This would involve screening the compound against a wide range of cell lines, including cancer cells, pathogens (bacteria, fungi, viruses), and primary cells to identify any potential therapeutic activities. Key parameters to be assessed would include cytotoxicity, anti-proliferative effects, and antimicrobial activity. The data from these initial screens would guide further, more focused investigations into its mechanism of action.

Potential In Vitro Assay Purpose
MTT/XTT AssayTo assess cytotoxicity and cell viability.
Colony Formation AssayTo determine long-term anti-proliferative effects.
Minimum Inhibitory Concentration (MIC) AssayTo evaluate antimicrobial activity.
Enzyme Inhibition AssaysTo screen against specific enzymatic targets.
Receptor Binding AssaysTo identify potential interactions with cellular receptors.

Exploration of Novel Biological Targets and Mechanistic Underpinnings

A key challenge in the investigation of a new chemical entity is the identification of its biological target(s). Should initial in vitro screening reveal promising activity, a variety of techniques could be employed to uncover the mechanism of action of this compound. These include affinity chromatography using the compound as a bait to pull down its binding partners from cell lysates, and chemoproteomics approaches to identify protein targets. Furthermore, transcriptomic and proteomic analyses of cells treated with the compound could provide insights into the cellular pathways it perturbs.

Advanced Computational Modeling for Predictive Design and Optimization

In parallel with experimental work, advanced computational modeling can play a crucial role in accelerating the research and development of this compound. Molecular docking studies could be used to predict potential binding modes of the compound to known protein targets. Quantitative Structure-Activity Relationship (QSAR) models could be developed as more analogues are synthesized and tested, allowing for the prediction of biological activity based on chemical structure. Furthermore, molecular dynamics simulations could provide insights into the dynamic behavior of the compound and its interactions with its biological target at an atomic level. These computational approaches can guide the design of more potent and selective analogues, thereby optimizing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing 2-Aminooctadeca-1,4-dien-3-one?

  • Synthesis : Utilize palladium-catalyzed cross-coupling or condensation reactions, as demonstrated for structurally related penta-dien-3-one derivatives . For purity validation, employ HPLC with UV detection or gas chromatography (GC) coupled with mass spectrometry (MS) .
  • Characterization : X-ray crystallography using SHELXL for structure refinement and ORTEP-3 for graphical visualization of bond lengths, angles, and stereochemistry . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming functional groups like the α,β-unsaturated ketone and amino moieties .

Q. How can researchers ensure the stability and reproducibility of this compound in experimental settings?

  • Stability : Conduct thermogravimetric analysis (TGA) and accelerated degradation studies under varying pH, temperature, and light conditions. For analogs like 1,5-diphenylpenta-1,4-dien-3-one, methoxy substitutions enhance stability .
  • Reproducibility : Standardize synthetic protocols using high-purity reagents and validate batch consistency via thin-layer chromatography (TLC) and melting point analysis .

Advanced Research Questions

Q. What computational approaches are effective for predicting the antioxidant mechanism of this compound?

  • Methodology : Apply density functional theory (DFT) to calculate bond dissociation enthalpy (BDE) and ionization potential (IP) for hydrogen atom transfer (HAT) and single electron transfer (SET) pathways. QSAR models can correlate substituent effects (e.g., amino groups) with radical scavenging efficiency, as shown for curcumin analogs .

Q. How do structural modifications (e.g., amino group position) influence the bioactivity of this compound derivatives?

  • Experimental Design : Synthesize analogs with varying amino group positions (e.g., para vs. meta substitution) and compare their anticancer/antioxidant activities using in vitro assays (e.g., MTT for cytotoxicity, DPPH for radical scavenging). For example, dimethylamino-substituted penta-dien-3-one derivatives exhibit enhanced cellular uptake due to increased lipophilicity .

Q. How should researchers address contradictions between computational predictions and experimental data for this compound?

  • Resolution Strategy : Re-evaluate QSAR model applicability domains using leverage analysis to identify outliers. Cross-validate DFT results with experimental thermodynamic parameters (e.g., ΔG of radical scavenging) measured via isothermal titration calorimetry (ITC) .

Q. What pharmacological pathways are modulated by this compound?

  • Mechanistic Insights : Study interactions with signaling pathways (e.g., BCL-2 inhibition) using molecular docking and dynamics simulations. For analogs like (1E,4E)-1,5-bis(4-hydroxyphenyl)penta-1,4-dien-3-one, synergistic effects with chemotherapeutics (e.g., 5-FU) have been observed via MLSD (multiple ligand simultaneous docking) .

Q. What challenges arise in crystallographic studies of this compound derivatives?

  • Technical Considerations : Address low crystal quality by optimizing solvent systems (e.g., methanol/chloroform mixtures) and cryoprotection. For twinned crystals, use SHELXL’s TWIN/BASF commands to refine data .

Q. How can researchers evaluate synergistic interactions between this compound and other bioactive compounds?

  • Methodology : Employ combination index (CI) analysis via the Chou-Talalay method. For example, curcumin analogs combined with 5-FU showed enhanced BCL-2 binding in silico, suggesting reduced chemoresistance .

Methodological Tables

Key Analytical Techniques Applications References
X-ray crystallography (SHELXL)Refinement of bond lengths/angles in unsaturated ketone systems
DFT calculations (B3LYP/6-31G*)Prediction of antioxidant mechanisms (HAT/SET)
HPLC-MSQuantification of purity and degradation products
Multiple ligand simultaneous docking (MLSD)Synergistic interaction analysis with protein targets (e.g., BCL-2)
Comparative Bioactivity of Analogues Structural Feature Activity References
1-(Dimethylamino)penta-1,4-dien-3-oneAmino group at C1Enhanced cellular uptake
1,5-Diphenylpenta-1,4-dien-3-one (B63)Methoxy substituentsHigher stability vs. curcumin
17β-Benzoyloxy-androsta-1,4-dien-3-oneSteroidal backboneAndrogenic activity in model systems

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.